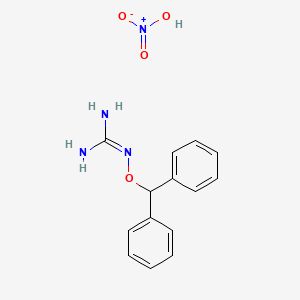
Guanidine, (diphenylmethoxy)-, nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, (diphenylmethoxy)-, nitrate is a chemical compound that belongs to the class of guanidine derivatives Guanidine itself is a strong organic base that plays a crucial role in various biological processes and has significant applications in synthetic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For guanidine, (diphenylmethoxy)-, nitrate, the synthetic route may involve the following steps:
Formation of the Guanidine Core: This can be achieved by reacting an amine with a guanidine precursor such as S-methylisothiourea or cyanamide.
Introduction of the Diphenylmethoxy Group: This step involves the reaction of the guanidine core with a diphenylmethoxy-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
Guanidine, (diphenylmethoxy)-, nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions may yield new guanidine compounds with different functional groups.
科学的研究の応用
Guanidine, (diphenylmethoxy)-, nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its strong basicity and nucleophilicity.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: Used in the production of polymers, resins, and other advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of guanidine, (diphenylmethoxy)-, nitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of neurotransmitters like acetylcholine, slow the rates of depolarization and repolarization of muscle cell membranes, and inhibit specific enzymes. These interactions are mediated through the guanidine core and the diphenylmethoxy group, which can form hydrogen bonds and other interactions with target molecules.
類似化合物との比較
Similar Compounds
Guanidine Hydrochloride: A simpler guanidine derivative used as a denaturant in protein studies.
Diphenylmethoxyacetic Acid: A compound with a similar diphenylmethoxy group but different core structure.
Nitrate Salts: Various nitrate salts with different cations, such as ammonium nitrate and sodium nitrate.
Uniqueness
Guanidine, (diphenylmethoxy)-, nitrate is unique due to the combination of the guanidine core, diphenylmethoxy group, and nitrate anion. This combination imparts distinct chemical properties, such as enhanced basicity, nucleophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
733-66-4 |
|---|---|
分子式 |
C14H16N4O4 |
分子量 |
304.30 g/mol |
IUPAC名 |
2-benzhydryloxyguanidine;nitric acid |
InChI |
InChI=1S/C14H15N3O.HNO3/c15-14(16)17-18-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3)4/h1-10,13H,(H4,15,16,17);(H,2,3,4) |
InChIキー |
DKHDOYKQPAAJJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)ON=C(N)N.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[b]pyran](/img/structure/B14749333.png)
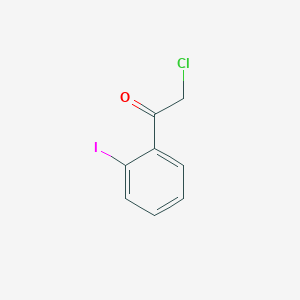
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
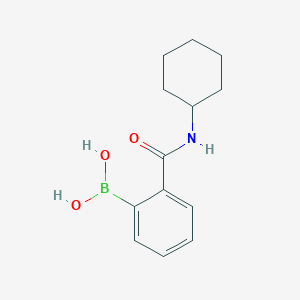
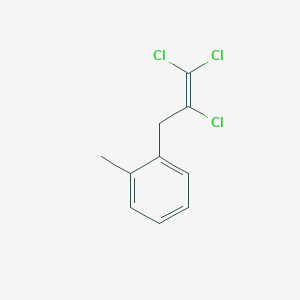
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
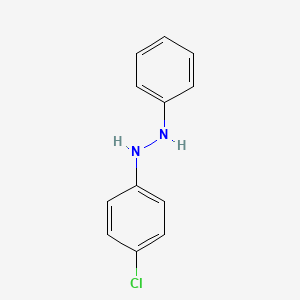

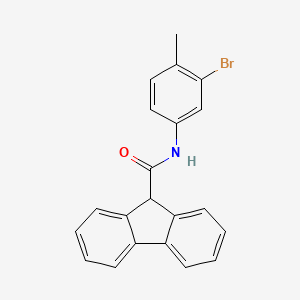


![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
